molecular formula C18H10BrN3OS2 B2982188 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 865181-28-8

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No.: B2982188
CAS No.: 865181-28-8
M. Wt: 428.32
InChI Key: AFAXNNOJPZTXJP-UZYVYHOESA-N
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Description

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a benzo[d]thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromine atom at the 6-position of the benzo[d]thiazole ring using brominating agents such as bromine or N-bromosuccinimide.

    Alkyne addition: The prop-2-yn-1-yl group is introduced via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.

    Ylidene formation: The final step involves the formation of the ylidene linkage, typically through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction of the compound can occur at the ylidene linkage, converting it to a more saturated form.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives:

Biology

Medicine

    Drug development: The compound is being explored for its potential use in the development of new therapeutic agents for the treatment of cancer and bacterial infections.

Industry

    Material science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is not fully understood. it is believed to exert its effects through the following pathways:

    Interaction with DNA: The compound may intercalate into DNA, disrupting the replication process and leading to cell death.

    Inhibition of enzymes: It may inhibit key enzymes involved in cellular processes, such as topoisomerases or kinases, thereby preventing cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural complexity : The presence of both the benzo[d]thiazole core and the ylidene linkage makes this compound structurally unique.
  • Functional versatility : The compound’s ability to undergo various chemical reactions and form diverse derivatives highlights its versatility in synthetic chemistry.

Properties

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrN3OS2/c1-2-9-22-13-8-7-11(19)10-15(13)25-18(22)21-16(23)17-20-12-5-3-4-6-14(12)24-17/h1,3-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAXNNOJPZTXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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